Daturadiol

Description

Overview of Specialized Metabolites in Plant Biology

Plants produce a vast and diverse array of organic compounds that are not directly involved in their primary growth and development, such as photosynthesis, respiration, and nutrient assimilation. These compounds are known as specialized metabolites, or historically as secondary metabolites. frontiersin.orguth.gr They are crucial for the plant's ability to adapt to and interact with its environment. frontiersin.org These molecules play a wide range of critical roles in plant health and reproduction, including defense against herbivores, insects, and pathogens, as well as protection from abiotic stresses like UV radiation, heat, and drought. frontiersin.orgpsu.edufrontiersin.org Furthermore, specialized metabolites can act as signaling molecules to attract pollinators and symbiotic microorganisms. frontiersin.orgfrontiersin.org

The biosynthesis of these compounds is often specific to certain plant species, organs, or even developmental stages, leading to an immense chemical diversity. frontiersin.org Based on their chemical structures and biosynthetic origins, plant specialized metabolites are broadly categorized into three major groups: phenolics, terpenoids, and nitrogen-containing alkaloids and sulphur-containing compounds. mdpi.com The production of these metabolites is genetically controlled and can be influenced by various environmental factors. frontiersin.org

Significance of Triterpenoids in Academic Research

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene (B107256). uth.grresearchgate.net They represent a significant component of the chemical diversity found in the plant kingdom. uth.grresearchgate.net In plants, triterpenoids are synthesized through the acetate (B1210297)/mevalonate (B85504) pathway and are involved in crucial functions such as protection against pests and diseases. uth.grresearchgate.net

The academic interest in triterpenoids extends beyond their roles in plants due to their wide range of pharmacological activities. nih.gov Numerous studies have reported that triterpenoids possess anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties. researchgate.netmdpi.comnih.gov This has led to extensive research into their potential as therapeutic agents for various human diseases. mdpi.comresearchgate.net For instance, some triterpenoids and their semi-synthetic derivatives are being investigated for their potential in treating neurodegenerative diseases and cancer. mdpi.comnih.govresearchgate.net The diverse biological activities of triterpenoids make them a prominent subject of research in phytochemistry, pharmacology, and metabolic engineering. mdpi.commdpi.com

Research Landscape and Knowledge Gaps Pertaining to Daturadiol

Daturadiol is a triterpenoid (B12794562) compound that has been isolated from several plant species, most notably from the Datura genus, including Datura stramonium and Datura metel. nih.govrjppd.org It has also been identified in the fruits of Vernicia fordii and the seeds of tobacco. smolecule.comqau.edu.pk Research on daturadiol has revealed a range of potential biological activities, including antimicrobial, analgesic, antioxidant, and cytotoxic effects against certain cancer cell lines. smolecule.com

Despite these findings, there are significant knowledge gaps in the understanding of daturadiol. While its presence in various plants is documented, the complete biosynthetic pathway and its regulation are not fully elucidated in all species. The mechanisms of action underlying its reported biological activities are often not fully understood. Furthermore, much of the research has been conducted in vitro, and more extensive in vivo studies are needed to validate its therapeutic potential. mdpi.com There is also a need for more comprehensive studies on its interactions with biological targets at the molecular level. smolecule.com Bridging these knowledge gaps through further research is essential to fully harness the potential of daturadiol. nih.govkibin.com

Detailed Research Findings

Daturadiol, a pentacyclic triterpenoid, has been the subject of various phytochemical and biological investigations.

Isolation and Identification:

Daturadiol has been successfully isolated from various parts of different plant species. For instance, it was isolated from the seeds of Datura metel from Xinjiang province using chromatographic methods such as silica (B1680970) gel, ODS, and Sephadex LH-20 column chromatography. nih.gov Its structure was confirmed through the analysis of physical and chemical properties and spectral data. nih.gov It has also been identified in the fruits of Datura metel and the leaves of Vernicia fordii. rjppd.orgsmolecule.com

Biosynthesis:

The biosynthesis of daturadiol involves the cyclization of 2,3-oxidosqualene. uth.gr A key enzymatic step in its formation has been identified in tomato (Solanum lycopersicum). The enzyme CYP716E26, a member of the CYP716 family of P450 enzymes, has been shown to exhibit C-6β hydroxylation activity on β-amyrin to produce daturadiol. smolecule.comebi.ac.uk This discovery provides insight into the enzymatic machinery responsible for the production of this rare triterpenoid. ebi.ac.uk

Reported Biological Activities:

Cytotoxic Activity: Daturadiol has demonstrated moderate cytotoxic activity against several human cancer cell lines. smolecule.comebi.ac.uk Studies have shown its effectiveness against hepatocellular carcinoma (HepG2), ovarian carcinoma (SK-OV-3), lung carcinoma (A-549), and gastric carcinoma (SNU-1) cell lines. ebi.ac.uk

Antimicrobial Properties: Research indicates that daturadiol possesses both antibacterial and antifungal properties, suggesting its potential as a natural antimicrobial agent. smolecule.com

Analgesic Effects: It has been reported to have pain-relieving effects. smolecule.com

Antioxidant Activity: Daturadiol has shown antioxidant properties, which can help protect cells from damage caused by oxidative stress. smolecule.com

Interaction with Biological Targets: Computational docking studies have suggested that daturadiol can bind effectively to certain protein targets, indicating its therapeutic potential. smolecule.com For example, it has been shown to interact with proteins involved in cancer pathways. smolecule.com

Table 1: Research Findings on Daturadiol

| Aspect | Detailed Findings |

|---|---|

| Isolation Sources | Seeds of Datura metel nih.gov, Fruits of Datura metel rjppd.org, Leaves of Vernicia fordii smolecule.com |

| Biosynthesis | Produced from β-amyrin via C-6β hydroxylation by the enzyme CYP716E26 in tomato. smolecule.comebi.ac.uk |

| Biological Activities | Cytotoxic against HepG2, SK-OV-3, A-549, and SNU-1 cancer cell lines. ebi.ac.uk Antibacterial and antifungal properties. smolecule.com Analgesic and antioxidant effects. smolecule.com |

| Molecular Interactions | Computational docking studies show binding to proteins in cancer pathways. smolecule.com |

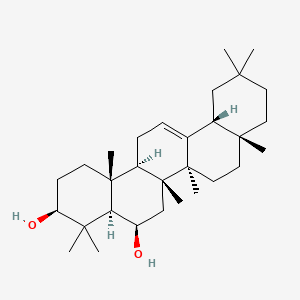

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22+,23-,24-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNBNJRQZZSLPN-NYVWVNPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961769 | |

| Record name | Daturadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-79-7 | |

| Record name | (3β,6β)-Olean-12-ene-3,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daturadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daturadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Distribution of Daturadiol

Presence in Datura metel

Daturadiol has been identified as a phytoconstituent of Datura metel. smolecule.combic.ac.cniafaforallergy.com Studies have isolated this compound from different parts of the plant, including the seeds and fruits. nih.govresearchgate.netkau.in One study focusing on the chemical constituents of Datura metel seeds from Xinjiang province in China successfully isolated and identified daturadiol. nih.gov

Detection in Datura stramonium

The presence of daturadiol has been documented in Datura stramonium. wikipedia.orgsmolecule.com It has been isolated from the seeds of this species, along with several other compounds. ijpbs.comresearchgate.net The essential oil of D. stramonium has also been reported to contain daturadiol. plantsjournal.com

Identification in Datura innoxia

Daturadiol is a known triterpenoid (B12794562) found in Datura innoxia, also referred to as downy thorn-apple. wikipedia.orgnih.govwikipedia.org Its structure was elucidated from this plant species. nih.gov The compound has been specifically found in the seeds of D. innoxia. ebi.ac.uk

Biosynthesis of Daturadiol

General Triterpenoid (B12794562) Biosynthesis Pathways

Triterpenoids, a large and structurally diverse class of natural products, are 30-carbon compounds derived from isoprene (B109036) units. Their biosynthesis in plants proceeds through universal upstream pathways that provide the fundamental five-carbon building blocks. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.comnih.gov

Upstream Precursors to Triterpenoid Skeletons

The upstream precursors for triterpenoid biosynthesis, the C5 isoprenoid units isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are primarily supplied in plants through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.comnih.gov In higher plants, the cytosolic MVA pathway is generally considered the main source of precursors for sesquiterpenes, triterpenes, and sterols. frontiersin.orgmdpi.com The MEP pathway, located in the plastids, typically provides precursors for hemi-, mono-, di-, and tetraterpenoids. frontiersin.orgmdpi.com

IPP and DMAPP are interconverted by the enzyme isopentenyl diphosphate isomerase (IDI). mdpi.com These C5 units are then sequentially condensed to form larger isoprenoid precursors. Two molecules of farnesyl diphosphate (FPP), a C15 molecule formed by the condensation of IPP and DMAPP units, are joined head-to-head to form squalene (B77637) (C30), a key intermediate in triterpenoid and sterol biosynthesis. frontiersin.orgnih.govnih.gov This reaction is catalyzed by squalene synthase (SQS). frontiersin.orgmdpi.com Squalene then undergoes epoxidation catalyzed by squalene monooxygenase (SQLE), forming 2,3-oxidosqualene (B107256). frontiersin.orgnih.govwikipedia.org

Here is a simplified representation of the upstream pathway leading to 2,3-oxidosqualene:

| Precursor/Intermediate | Number of Carbons | Pathway(s) Involved |

| Isopentenyl diphosphate (IPP) | C5 | MVA and MEP |

| Dimethylallyl diphosphate (DMAPP) | C5 | MVA and MEP |

| Farnesyl diphosphate (FPP) | C15 | MVA |

| Squalene | C30 | MVA |

| 2,3-Oxidosqualene | C30 | MVA |

Role of Oxidosqualene Cyclases (OSCs)

2,3-Oxidosqualene serves as the common precursor for the diverse array of triterpenoid skeletons. researchgate.netfrontiersin.orgresearchgate.net The first committed and diversifying step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Plants possess multiple OSCs, which can generate over 100 different triterpene skeletal variations from this single precursor. frontiersin.org In contrast, animals and fungi typically have only one OSC, lanosterol (B1674476) synthase, involved in sterol biosynthesis. frontiersin.org The specific OSC involved dictates the basic cyclic triterpene scaffold produced. For instance, beta-amyrin (B1666858) synthase (BAS) catalyzes the cyclization of 2,3-oxidosqualene to form beta-amyrin, a common pentacyclic triterpene skeleton. nih.govresearchgate.net

Daturadiol-Specific Enzymatic Transformations

Following the formation of the basic triterpene skeleton by OSCs, further structural modifications, primarily oxidations, are required to produce the vast diversity of triterpenoids, including daturadiol. frontiersin.orgresearchgate.netnih.gov These modifications are largely carried out by cytochrome P450 monooxygenases (CYPs). frontiersin.orgresearchgate.netnih.gov

Functional Characterization of Cytochrome P450 Monooxygenases (CYPs) in Daturadiol Synthesis

Cytochrome P450 monooxygenases represent the largest enzyme family in plant metabolism and play crucial roles in the modification and functionalization of triterpene scaffolds. nih.gov They introduce various functional groups such as hydroxyl, carbonyl, and carboxyl moieties through regio- and stereo-specific oxidation reactions. nih.gov Approximately 80 P450s have been assigned biochemical functions related to plant triterpene metabolism. nih.gov Members of the CYP716 family are particularly prominent in the modification of pentacyclic triterpene scaffolds like beta-amyrin. researchgate.netnih.govresearchgate.netbiorxiv.org

Research has functionally characterized various CYP enzymes involved in triterpenoid biosynthesis in different plant species. For example, studies in tomato (Solanum lycopersicum) have identified several CYP716 family enzymes with distinct activities on triterpene substrates. researchgate.netresearchgate.netfrontiersin.orgnih.gov While some CYP716A subfamily enzymes are known for C-28 oxidation activity on alpha-amyrin (B196046) and beta-amyrin, leading to compounds like ursolic and oleanolic acids, other CYP716 enzymes exhibit different hydroxylation patterns. researchgate.netresearchgate.netfrontiersin.orgnih.gov

The Role of CYP716E26 as a C-6β Hydroxylase of β-amyrin

Specific research has identified a key enzyme in the biosynthesis of daturadiol: CYP716E26. researchgate.netresearchgate.netfrontiersin.orgnih.gov This enzyme, belonging to the CYP716E subfamily, has been functionally characterized as a C-6β hydroxylase acting on beta-amyrin. researchgate.netresearchgate.netfrontiersin.orgnih.gov This enzymatic activity introduces a hydroxyl group at the C-6β position of the beta-amyrin skeleton, a crucial step in the formation of daturadiol. researchgate.netresearchgate.netfrontiersin.orgnih.gov This C-6β hydroxylation activity was previously unreported for CYP716 family enzymes prior to its identification in relation to daturadiol biosynthesis. researchgate.netfrontiersin.orgnih.gov

Studies involving the heterologous expression of CYP716E26 in systems like yeast have demonstrated its ability to convert beta-amyrin into daturadiol (olean-12-ene-3β,6β-diol). researchgate.netfrontiersin.orgnih.gov This finding provides direct evidence for the role of CYP716E26 in the daturadiol biosynthetic pathway, specifically catalyzing the hydroxylation at the C-6β position of beta-amyrin. researchgate.netfrontiersin.orgnih.gov Daturadiol is an oleanane-type triterpenoid with hydroxyl groups at the 3β and 6β positions. nih.govwikipedia.org Given that beta-amyrin is an olean-12-en-3β-ol, the action of CYP716E26 on beta-amyrin aligns with the structural features of daturadiol. nih.govwikipedia.orgwikipedia.orgnih.gov

Genetic and Molecular Regulation of Daturadiol Biosynthesis

The biosynthesis of triterpenoids, including daturadiol, is a complex process that is subject to genetic and molecular regulation in plants. The expression levels of genes encoding the enzymes involved in the pathway, such as OSCs and CYPs, can influence the production of specific triterpenoids. mdpi.comresearchgate.net

Studies investigating the expression patterns of triterpenoid biosynthesis genes in different plant tissues and in response to various stimuli can provide insights into the regulatory mechanisms. For instance, research on Nicotiana attenuata showed that CYP716 enzymes involved in triterpene diversification were highly expressed in flowers and responsive to plant hormones like abscisic acid (ABA), methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), gibberellic acid (GA3), and abiotic stress treatments. biorxiv.org While this study focused on other CYP716s, it illustrates the potential for hormonal and environmental factors to regulate the expression of genes in this family, which could extend to CYP716E26 and influence daturadiol production. biorxiv.org

Furthermore, transcription factors can play a role in regulating the expression of genes in triterpenoid biosynthetic pathways. researchgate.netmdpi.com For example, MYB transcription factors have been shown to affect the expression of genes in both the MEP pathway and downstream triterpenoid biosynthesis in Chlamydomonas reinhardtii. mdpi.com While specific transcription factors regulating daturadiol biosynthesis have not been detailed in the provided search results, it is likely that similar regulatory mechanisms involving transcription factors and signaling pathways are in place in daturadiol-producing plants, controlling the expression of genes like CYP716E26 and beta-amyrin synthase.

Understanding the genetic and molecular regulation of daturadiol biosynthesis is crucial for potential metabolic engineering efforts aimed at increasing daturadiol production in plants or heterologous systems.

Gene Expression Analysis in Producing Organisms

Studies on gene expression in Datura species and other plants that produce triterpenoids have provided insights into the genes involved in their biosynthesis. Transcriptional profiles of specialized metabolism genes, including those for triterpenoids, show complex genetic control and can be influenced by factors such as plant development and herbivory. nih.gov

Research in Nicotiana attenuata, another Solanaceae species, has shown that genes encoding CYP716 enzymes, which are involved in triterpenoid oxidation, are highly expressed in flowers and respond to various stimuli, including plant hormones and abiotic stress. oup.com While this study focused on different CYP716 enzymes (CYP716A419, CYP716C87, and CYP716E107), it highlights the regulatory complexity of triterpenoid biosynthesis genes in Solanaceae. oup.com

In tomato (Solanum lycopersicum), gene expression analysis revealed that CYP716A44 and CYP716E26 are specifically expressed in roots. nih.govfrontiersin.org High expression levels of CYP716A44 correlated with the accumulation of C-28-oxidized triterpenoids like ursolic acid and oleanolic acid in roots, suggesting its significant role in their biosynthesis. researchgate.netnih.gov Although not explicitly detailed for daturadiol in Datura species in the provided results, the specific expression pattern of CYP716E26 in tomato roots, where daturadiol accumulation was also observed, suggests a potential link between gene expression localization and metabolite production. researchgate.netnih.gov

Heterologous Expression Systems for Biosynthesis Pathway Elucidation

Heterologous expression systems, particularly in yeast (Saccharomyces cerevisiae) and Nicotiana benthamiana, have been instrumental in functionally characterizing enzymes involved in triterpenoid biosynthesis, including those leading to daturadiol. ebi.ac.ukresearchgate.netsmolecule.comnih.govoup.com These systems allow for the isolation and functional analysis of specific genes and enzymes in a controlled environment. ebi.ac.ukresearchgate.netpharmait.dk

In a study using a heterologous yeast expression system, all six CYP716 family genes from the Micro-Tom cultivar of tomato were isolated and characterized. ebi.ac.ukresearchgate.net In vivo enzymatic assays demonstrated that CYP716E26 exhibited C-6β hydroxylation activity against β-amyrin, resulting in the production of daturadiol. ebi.ac.ukresearchgate.netsmolecule.comresearchgate.net This was a significant finding as it identified CYP716E26 as a novel C-6β hydroxylase for triterpenoids. researchgate.netnih.gov

Further research using Nicotiana benthamiana for heterologous expression also utilized SlCYP716E26 from tomato roots to investigate C6β hydroxylation activity. Co-expression of SlCYP716E26 with NaOSC2 (a β-amyrin synthase from N. attenuata) in N. benthamiana leaves resulted in the production of compounds consistent with daturadiol, further supporting the role of CYP716E26 in this specific hydroxylation step. oup.com

These heterologous expression studies have been crucial in confirming the enzymatic function of CYP716E26 in daturadiol biosynthesis and provide a method for producing this compound in transgenic systems. researchgate.netnih.gov

Biosynthetic Engineering Approaches for Daturadiol Production

Biosynthetic engineering aims to modify or optimize metabolic pathways in organisms to enhance the production of desired compounds. For daturadiol, this involves manipulating the genes and enzymes in its biosynthetic route.

Given that β-amyrin is a precursor and CYP716E26 catalyzes a key step in daturadiol formation, biosynthetic engineering strategies could focus on these components. Heterologous expression of β-amyrin synthase and oxidase genes (such as CYP716E26) in suitable hosts like Saccharomyces cerevisiae has been proposed to increase daturadiol yields. Preliminary trials using this approach have shown increased titers of the compound compared to wild-type plants.

The identification of CYP716E26 as a specific C-6β hydroxylase for β-amyrin provides a target for metabolic engineering efforts aimed at increasing daturadiol production in plants or microbial cell factories. researchgate.netnih.gov By overexpressing this enzyme or introducing it into organisms that produce β-amyrin, it may be possible to channel metabolic flux towards daturadiol synthesis.

While detailed data on specific yields from biosynthetic engineering of daturadiol in Datura species were not extensively available in the provided search results, the success in heterologous systems demonstrates the potential for such approaches. researchgate.netnih.gov Further engineering could involve optimizing the expression of multiple genes in the pathway, including those for the mevalonate pathway (leading to the isoprene units) and β-amyrin synthase, in addition to CYP716E26, to maximize daturadiol accumulation.

Data Table: Functional Characterization of CYP716E26 in Heterologous Systems

| Enzyme | Substrate | Reaction Catalyzed | Product | Expression System | Reference |

| CYP716E26 | β-amyrin | C-6β Hydroxylation | Daturadiol | Saccharomyces cerevisiae | ebi.ac.ukresearchgate.netsmolecule.com |

| SlCYP716E26 | β-amyrin | C-6β Hydroxylation | Daturadiol | Nicotiana benthamiana | oup.com |

Interactive Data Table: Functional Characterization of CYP716E26 in Heterologous Systems

Chemical Synthesis and Semisynthesis of Daturadiol

Total Chemical Synthesis Methodologies for Daturadiol Analogs

While specific detailed methodologies for the total chemical synthesis of daturadiol itself are not extensively detailed in the provided search results, the concept of total synthesis for pentacyclic triterpenoids (PTT) with oleanane (B1240867) skeletons, to which daturadiol belongs, is a recognized area of academic chemical synthesis. bibliotekanauki.pl Contemporary total synthesis aims to create these complex molecules both in racemic and enantiomeric forms. bibliotekanauki.pl New synthetic strategies are continuously being developed, aiming towards the eventual total synthesis of complex polycycles, including those with structures related to daturadiol. jst.go.jpacs.org

Semisynthetic Routes from Naturally Occurring Precursors

Semisynthesis of daturadiol often involves starting from naturally occurring triterpenoids or related precursors. smolecule.com One significant route involves the use of alnus-5-en-3β-yl acetate (B1210297). oup.comlookchem.com Epoxidation of alnus-5-en-3β-yl acetate with m-chloroperbenzoic acid yields epoxides, primarily a 5β,6β-epoxide and a minor 5α,6α-epoxide. oup.com The 5α,6α-epoxide can be converted into daturadiol. oup.com Another precursor mentioned is dendropanoxide, from which daturadiol can be prepared via alnus-5-en-3β-yl acetate and its α-epoxide. lookchem.comoup.com

Acid-catalyzed Backbone Rearrangements in Daturadiol Synthesis

Acid-catalyzed backbone rearrangement plays a crucial role in the synthesis of daturadiol from certain epoxyalnusanes. smolecule.comoup.comgoogle.comoup.com Specifically, the acid-catalyzed backbone rearrangement of 5,6-epoxyalnusanes leads to the preparation of daturadiol. smolecule.comoup.com Treatment of the 5α,6α-epoxide derived from alnus-5-en-3β-yl acetate with Lewis acids, such as BF₃·OEt₂, affords various rearrangement products, including a 1(10),5-diene and hydroxylated derivatives. oup.com A 6α-hydroxy-12-ene derivative obtained from this rearrangement can be converted into daturadiol (olean-12-ene-3β,6β-diol). oup.com This conversion from D:B-friedooleane derivatives like dendropanoxide into daturadiol has been accomplished and formally constitutes a total synthesis. oup.com

Advanced Synthetic Strategies for Diol Moieties

The synthesis of diol moieties, such as those present in daturadiol, is a fundamental aspect of organic chemistry, and various advanced strategies exist. wikipedia.org Vicinal diols, where hydroxyl groups are on adjacent carbons, can be synthesized through the oxidation of alkenes using reagents like osmium tetroxide (OsO₄) or dilute acidic potassium permanganate. wikipedia.orgorganic-chemistry.org The Sharpless asymmetric dihydroxylation is a method used to produce chiral vicinal diols from alkenes. wikipedia.org While daturadiol has hydroxyl groups at the 3 and 6 positions, which are not vicinal, general strategies for introducing hydroxyl groups and forming diols are relevant to the broader synthesis of such compounds. For instance, hydroxylation of alkenes can lead to vicinal diols which can be further transformed. fiveable.me Diols are also important in synthetic chemistry for protecting carbonyl groups by forming cyclic acetals. wikipedia.org

Molecular Mechanisms of Daturadiol Biological Activity

Antimicrobial Action Mechanisms

Research into the antimicrobial properties of plants from the Datura genus indicates that various extracts exhibit activity against a range of pathogens. This antimicrobial action is generally attributed to a complex mixture of phytochemicals.

Antibacterial Activity

Extracts from Datura species have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govacademicjournals.org The mechanisms are often linked to the presence of secondary metabolites such as alkaloids, tannins, flavonoids, and terpenoids. academicjournals.orgsciresjournals.com These compounds are thought to interfere with bacterial cell wall integrity and microbial growth. sciresjournals.com However, studies detailing the specific antibacterial mechanism of isolated Daturadiol are not available.

Antifungal Activity

Similarly, the antifungal properties of Datura plants are well-documented, with extracts showing inhibition of mycelial growth and spore germination of various fungal species. mdpi.comnih.govdergipark.org.tr The antifungal effects are attributed to the plant's rich composition of secondary metabolites, including alkaloids and phenolic compounds, which are integral to the plant's natural defense mechanisms. dergipark.org.tr Specific studies on the molecular mechanism of antifungal action for Daturadiol are currently lacking.

Analgesic Pathways and Receptor Interactions

The analgesic properties of Datura species are recognized in traditional medicine. brieflands.comnih.gov Research suggests that the analgesic and anti-inflammatory effects are due to the inhibition of pathways involving cyclooxygenase (COX-1 and COX-2), which in turn suppresses the synthesis of prostaglandins. nih.gov Some studies also point to an interaction between the cholinergic system and central inhibitory opioid pathways. brieflands.com While Daturadiol has been identified as a constituent of Datura metel, its specific role and interactions with analgesic pathways and receptors have not been elucidated. nih.gov

Cellular Antioxidant Mechanisms

Datura metel, a source of Daturadiol, has been shown to possess antioxidant properties. nih.gov This activity is generally linked to the presence of phenolic and flavonoid compounds within the plant extracts. These compounds are known to scavenge free radicals and other reactive oxygen species. The specific cellular antioxidant mechanisms of Daturadiol itself have not been a subject of detailed investigation.

Enzyme Inhibition Activities

α-Glucosidase Inhibitory Mechanisms

Inhibition of the α-glucosidase enzyme is a therapeutic strategy for managing postprandial hyperglycemia. Studies have shown that extracts from Datura metel and an isolated amyrin-type triterpenoid (B12794562), daturaolone (B1194484), exhibit potent α-glucosidase inhibitory activity. nih.gov The proposed mechanism for daturaolone involves the binding of its keto and hydroxyl groups to residues in the active site of the enzyme. nih.gov However, there is no available research that specifically investigates or confirms the α-glucosidase inhibitory activity or the kinetic mechanisms of Daturadiol.

Daturadiol Interactions with Cellular Targets

Molecular Docking Studies with Protein Targets

Molecular docking simulations are computational methods used to predict how a ligand, such as Daturadiol, might bind to a protein target. These studies provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

One such study investigated the interaction between Daturadiol and the MEILB2-BRCA2 receptor complex, a target associated with breast cancer. bio-conferences.org The simulation showed that Daturadiol binds to this receptor, forming a conventional hydrogen bond with the amino acid residue GLY C:255 at a distance of 2.95 Å. The stability of this interaction was further supported by the presence of two Van der Waals forces with residues LEU C:259 and TRP C:262. bio-conferences.org

Another computational study explored Daturadiol's potential as an antiviral agent by docking it against the main protease (Mpro) of the SARS-CoV-2 virus. nanobioletters.com The results indicated that Daturadiol had a binding affinity equal to that of the positive control inhibitor, N3, suggesting a potential for viral inhibition. nanobioletters.com

| Protein Target | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| MEILB2-BRCA2 Receptor | GLY C:255 | Conventional Hydrogen Bond (2.95 Å) | bio-conferences.org |

| LEU C:259 | Van der Waals | ||

| TRP C:262 | Van der Waals | ||

| SARS-CoV-2 Main Protease (Mpro) | Interacts with active site | Binding affinity equal to N3 inhibitor | nanobioletters.com |

Protein Binding Studies (e.g., MEILB2-BRCA2 receptor)

Building on computational predictions, protein binding studies aim to confirm and characterize the physical interaction between a compound and its target. The in silico molecular docking of Daturadiol with the MEILB2-BRCA2 receptor represents a predictive protein binding study. bio-conferences.org This analysis identified a specific binding mode for Daturadiol within the receptor's structure, highlighting a hydrogen bond with a glycine (B1666218) residue and additional van der Waals contacts as crucial for the interaction. bio-conferences.org The meiosis-specific protein MEILB2 is known to be critical for recruiting the BRCA2 protein to sites of DNA breaks, a key step in homologous recombination repair. nih.govnih.govbiorxiv.orggu.se The predicted binding of Daturadiol to this complex suggests a potential mechanism for modulating its activity, which warrants further experimental validation. bio-conferences.org

Predicted Molecular Targets and Signaling Pathways

Network pharmacology and other computational approaches predict the molecular targets and signaling pathways that may be affected by a bioactive compound. A network pharmacology analysis investigating natural compounds for activity against colorectal cancer identified Daturadiol as a relevant compound. nih.gov This study predicted that Daturadiol could interact with key pathways involved in carcinogenesis through targets such as MAPK1, MAPK8, TREM1, CTSB, MIF, and DPP4. nih.gov Additionally, in silico screening has suggested Daturadiol may be a modulator of the JAK-STAT signaling pathway, which is crucial for regulating cellular proliferation, differentiation, and immune responses. scispace.com

Investigation of Cytotoxic Effects in Human Cancer Cell Lines (Mechanistic Focus)

The potential of Daturadiol to induce cell death in cancer lines has been evaluated through in vitro studies. This research focuses on understanding the compound's efficacy and selectivity against various types of cancer.

Activity against Specific Cancer Cell Lines (e.g., hepatic, prostate cancer)

The cytotoxic properties of isolated Daturadiol have been tested against several human cancer cell lines. One study demonstrated that Daturadiol displayed moderate cytotoxicity against the HepG2 human hepatocellular carcinoma cell line. nih.gov In the same study, it also showed activity against other cancer cell lines, including SK-OV-3 (ovarian carcinoma), A-549 (lung carcinoma), and SNU-1 (gastric carcinoma). nih.gov These findings indicate that Daturadiol possesses a degree of anti-proliferative activity against liver cancer cells, among others. nih.gov

| Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Moderate cytotoxicity | nih.gov |

| SK-OV-3 | Ovarian Carcinoma | Moderate cytotoxicity | nih.gov |

| A-549 | Lung Carcinoma | Moderate cytotoxicity | nih.gov |

| SNU-1 | Gastric Carcinoma | Moderate cytotoxicity | nih.gov |

Immunomodulatory Research (e.g., enhancement of lymphocyte responses)

Research into the immunomodulatory effects of Daturadiol suggests it can influence the activity of immune cells, particularly lymphocytes. A study involving a bioactive fraction from Datura stramonium, in which Daturadiol was identified as a major phytoconstituent, demonstrated significant immunostimulatory properties. semanticscholar.orgphcogj.com This fraction was shown to enhance the proliferation of human peripheral blood mononuclear cells (PBMC), which consist mainly of lymphocytes. semanticscholar.orgphcogj.comresearchgate.netresearchgate.net

Furthermore, the Daturadiol-containing fraction stimulated these immune cells to increase the secretion of important cytokines. Specifically, it led to an 8-fold increase in Interleukin-2 (IL-2) production and a 10-fold increase in Interferon-gamma (IFN-γ) production compared to untreated cells. semanticscholar.orgphcogj.com These cytokines are critical for orchestrating an effective anti-tumor immune response. The functional consequence of this immune enhancement was also demonstrated, as PBMCs pre-treated with the fraction displayed significantly enhanced cytotoxicity towards both A549 lung carcinoma and MCF-7 breast cancer cells. semanticscholar.orgphcogj.comresearchgate.net This suggests that Daturadiol contributes to an indirect anti-cancer effect by boosting the cancer-killing capabilities of human lymphocytes. semanticscholar.orgphcogj.com

| Activity | Immune Cell Type | Key Finding | Reference |

|---|---|---|---|

| Lymphocyte Proliferation | Human PBMC | Bioactive fraction containing Daturadiol enhanced proliferation. | semanticscholar.orgphcogj.com |

| Cytokine Secretion | Human PBMC | 8-fold increase in IL-2 production. | semanticscholar.orgphcogj.com |

| 10-fold increase in IFN-γ production. | |||

| Mediated Cancer Cell Cytotoxicity | Human PBMC | Enhanced killing of A549 and MCF-7 cancer cells. | semanticscholar.orgphcogj.comresearchgate.net |

Structure Activity Relationship Sar Studies of Daturadiol and Its Analogs

Theoretical Frameworks for SAR and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry and drug discovery. SAR explores the relationship between the chemical structure of a molecule and its biological activity. slideshare.net By systematically modifying parts of a molecule, researchers can identify key structural features, or pharmacophores, that are essential for its biological function. nih.gov

QSAR takes this a step further by establishing a mathematical relationship between the chemical structure and biological activity. wikipedia.org This is achieved by correlating the variation in biological activity with changes in physicochemical properties, which are quantified by molecular descriptors. slideshare.netnih.gov These descriptors can be related to various molecular properties such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric effects. slideshare.net The ultimate goal of QSAR is to create predictive models that can estimate the biological activity of new, untested compounds. wikipedia.org

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with known biological activities is required.

Molecular Descriptor Calculation: Numerical values representing the physicochemical properties of the molecules are generated. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the activity. phmethods.netphmethods.net

Model Validation: The predictive power of the model is assessed using statistical metrics like the correlation coefficient (r²) and cross-validated correlation coefficient (q²). phmethods.netphmethods.net

These theoretical frameworks provide a systematic approach to understanding how structural modifications can impact the biological effects of a compound like daturadiol, guiding the design of more effective analogs. researchgate.net

Computational Methodologies for SAR Elucidation

Computational methods have become indispensable in elucidating the SAR of complex natural products like daturadiol. These in silico techniques offer a rapid and cost-effective way to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. researchgate.net This method is instrumental in understanding the binding mode of daturadiol and its analogs to their biological targets. For instance, docking studies have been used to investigate the interactions of daturadiol with various proteins, revealing key hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex. nih.govsmolecule.combio-conferences.org

Molecular dynamics (MD) simulations provide further insights by simulating the movement of atoms in the ligand-receptor complex over time. nih.govresearchgate.net This allows for the assessment of the stability of the docked pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.govf1000research.com The combination of molecular docking and MD simulations is a powerful approach to validate binding modes and to understand the dynamic nature of molecular recognition. nih.gov

Recent studies have employed these techniques to explore the potential of daturadiol and related compounds. For example, molecular docking has been used to predict the binding affinity of daturadiol to targets involved in inflammation and cancer. nih.govbio-conferences.org In one study, daturadiol was docked into the active site of the MEILB2-BRCA2 receptor, a target associated with breast cancer, showing a conventional hydrogen bond with the GLY C:255 residue. researchgate.netbio-conferences.org Another study investigated the interactions of daturadiol and its analog, daturaolone (B1194484), with various inflammatory mediators, predicting their binding energies and potential inhibitory mechanisms. nih.gov

Table 1: Molecular Docking Results of Daturadiol and Related Compounds with Various Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| Daturadiol | MEILB2-BRCA2 | - | GLY C:255 | researchgate.netbio-conferences.org |

| Daturadiol | SARS-CoV-2 Mpro | -7.4 | Not specified | nanobioletters.com |

| Daturaolone | NF-κB | -8.3 | H-bonding interaction | nih.gov |

| Daturaolone | Cyclooxygenase-2 (COX-2) | -9.2 | H-bonding interaction | nih.gov |

| Daturaolone | 5-Lipoxygenase (5-LOX) | -9.5 | H-bonding interaction | nih.gov |

This table is generated based on available data and may not be exhaustive.

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. nih.gov These descriptors can be categorized into different types, including 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. nih.govresearchgate.net They are the cornerstone of QSAR modeling, providing the quantitative information needed to correlate a compound's structure with its biological activity. nih.gov

In the context of triterpenoids, various molecular descriptors have been shown to be important for their biological activities. For example, in a QSAR study on triterpenoid (B12794562) saponin (B1150181) analogs with nematicidal activity, the slogP descriptor (log of the octanol/water partition coefficient) showed a strong positive correlation with the activity. phmethods.netphmethods.net Another study on the antiproliferative activity of triterpenoids suggested the importance of geometrical shape and dipole moment. niscpr.res.in

The process of predictive modeling involves using machine learning algorithms to build a QSAR model based on a training set of compounds with known activities and their calculated molecular descriptors. nih.gov These models can then be used to predict the activity of new, untested compounds. wikipedia.org Various statistical methods are employed for this purpose, including:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables. phmethods.netphmethods.net

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of predictor variables is large. phmethods.netphmethods.net

Principal Component Regression (PCR): A regression analysis technique that is based on principal component analysis. phmethods.netphmethods.net

The predictive ability of these models is rigorously evaluated using internal and external validation techniques to ensure their reliability. phmethods.net

Table 2: Examples of Molecular Descriptors Used in Triterpenoid QSAR Studies

| Descriptor Type | Example Descriptor | Property Represented | Reference |

| Lipophilicity | AlogP, slogP | Octanol/water partition coefficient | phmethods.netphmethods.netniscpr.res.in |

| Topological | TopoPSA | Polar surface area | naturalproducts.net |

| 3D/Geometrical | - | Molecular shape and volume | niscpr.res.inrsisinternational.org |

| Electronic | Dipole Moment | Distribution of charge | niscpr.res.in |

Experimental Approaches to Elucidating Daturadiol's SAR

While computational methods provide valuable predictions, experimental approaches are essential for validating these findings and for the definitive elucidation of SAR. These methods involve the synthesis or isolation of daturadiol analogs and the subsequent evaluation of their biological activity through in vitro and in vivo assays. frontiersin.org

The synthesis of analogs allows for systematic modifications of the daturadiol scaffold. For example, functional groups at different positions can be altered to investigate their importance for activity. The hydroxyl groups and the pentacyclic triterpene core are common targets for modification. bibliotekanauki.pl

Once the analogs are obtained, their biological activity is tested using relevant bioassays. For instance, if the target is an enzyme, enzyme inhibition assays are performed to determine the IC₅₀ values of the compounds. frontiersin.org If the desired activity is anti-inflammatory, cell-based assays measuring the inhibition of inflammatory mediators can be employed. researchgate.net

The data obtained from these experiments are then analyzed to establish clear SAR trends. For example, a study on pentacyclic triterpenoids as inhibitors of human carboxylesterase 1 found that the presence of more hydroxyl groups or a carboxyl group at the C-30 position led to poor selectivity. frontiersin.org In another study, the functional characterization of a CYP450 enzyme revealed its ability to hydroxylate β-amyrin at the C-6β position to produce daturadiol, highlighting a key biosynthetic step that can be explored for generating analogs. frontiersin.org

By comparing the activities of the different analogs, researchers can deduce which structural features are crucial for the desired biological effect. This iterative process of design, synthesis, and testing is central to the optimization of lead compounds in drug discovery.

Advanced Analytical Methodologies for Daturadiol Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in the analysis of daturadiol by providing effective means of separating it from intricate mixtures. Coupled with sensitive detectors, these techniques allow for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Biological Matrices

GC-MS is a powerful technique utilized for the separation and identification of volatile and semi-volatile compounds. While daturadiol itself is a triterpenoid (B12794562) and may require derivatization for optimal GC analysis, GC-MS has been employed in the analysis of plant extracts where daturadiol is present. Studies investigating the chemical composition of Datura stramonium have utilized GC-MS to screen for various volatile components and essential oils. researchgate.nettandfonline.com Although not always directly quantifying daturadiol, GC-MS contributes to the broader phytochemical profiling of the sources from which daturadiol is isolated. GC-MS analysis has been used in studies determining the accumulation patterns of triterpenoids in different plant tissues. ebi.ac.ukscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Samples

LC-MS is widely used for the analysis of less volatile and more polar compounds like triterpenoids, making it highly suitable for daturadiol research. This technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. LC-MS analysis has been successfully applied to identify daturadiol in extracts of Datura stramonium. phcogj.comsemanticscholar.org In one study, LC-MS analysis of a bioactive fraction from D. stramonium leaves depicted the presence of daturadiol along with other phytoconstituents like daturaolone (B1194484), stigmasterol, and sitosterol, providing their corresponding mass spectra (m/z). phcogj.comsemanticscholar.org Untargeted metabolite profiling of Datura stramonium leaves using LC-QTOF-MS/MS has also been performed, revealing the presence of numerous known compounds, a technique that can be applied to the identification of daturadiol within complex extracts. nih.gov LC-MS/MS, due to its high sensitivity and selectivity, is considered more accurate and reliable for the analysis of certain compounds in complex matrices. universiteitleiden.nl

Table 1: LC-MS Findings of Daturadiol in Datura stramonium Extract

| Compound | m/z |

| Daturadiol | 442 |

| Daturaolone | 440 |

| Stigmasterol | 412 |

| Sitosterol | 414 |

*Data derived from LC-MS analysis of a bioactive fraction from D. stramonium leaves. phcogj.comsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a fundamental technique for the separation and purification of various compounds, including triterpenoids like daturadiol. While often coupled with MS detection (LC-MS), HPLC can also be used with other detectors such as Diode Array Detectors (DAD) for compound analysis. HPLC analysis has been employed in the study of Datura species for the analysis of alkaloids and other constituents. ijpab.comresearchgate.net Although specific details on HPLC parameters solely for daturadiol are less prevalent in the provided texts, the general application of HPLC in separating compounds from Datura extracts suggests its utility for daturadiol isolation and analysis. researchgate.netjst.go.jp

Spectroscopic Methodologies for Structural and Mechanistic Investigations

Spectroscopic techniques provide invaluable information regarding the structure and functional groups of daturadiol, as well as insights into its potential biosynthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules. Both 1D NMR (¹H NMR and ¹³C NMR) and 2D NMR techniques (such as COSY, HMBC, HMQC, and NOESY) are essential for determining the arrangement of atoms and their connectivity in daturadiol. nih.govfrontiersin.orgjst.go.jpnih.govjst.go.jp The structural elucidation of daturadiol has been performed using comprehensive spectroscopic methods, including ¹H-NMR and ¹³C-NMR. acs.orgnih.govfrontiersin.orgjst.go.jpnih.govjst.go.jp Detailed NMR spectral data, including chemical shifts, are crucial for confirming the identity and determining the stereochemistry of daturadiol. nih.govfrontiersin.org

Table 2: Illustrative ¹³C NMR Chemical Shifts for Daturadiol

| Carbon Number | Chemical Shift (δC) |

| C-3 | ~78 ppm |

| C-6 | ~73 ppm |

| C-12 | ~122 ppm |

| C-13 | ~145 ppm |

| (Note: These are illustrative based on triterpenoid data and search results; specific values may vary depending on solvent and conditions.) |

*Specific ¹³C NMR data for daturadiol has been reported and used for structural confirmation. nih.govfrontiersin.org

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of daturadiol and its fragmentation pattern upon ionization, which is vital for identification and structural confirmation. jst.go.jpnih.govjst.go.jp High-resolution mass spectrometry (HR-EI-MS) can provide the exact molecular formula of daturadiol based on its molecular ion peak. nih.govjst.go.jp Analysis of the fragmentation pattern in MS helps in understanding the structural subunits of daturadiol and confirming proposed structures. nih.govfrontiersin.orgnih.gov The mass spectrum of daturadiol shows a characteristic m/z of 442, corresponding to its molecular weight. phcogj.comsemanticscholar.org Mass fragmentation patterns have been used to differentiate daturadiol from other compounds with similar retention times in chromatographic analysis. nih.govfrontiersin.org

Table 3: Mass Spectrometry Data for Daturadiol

| Type of MS | Observation | m/z |

| LC-MS | Molecular ion peak | 442 |

| HR-EI-MS | Molecular ion peak | 442.3824 (for C₃₀H₅₀O₂) jst.go.jp |

| Fragmentation | Characteristic ions | Used for structural confirmation nih.govfrontiersin.orgnih.gov |

Ecological Roles and Interspecies Interactions of Daturadiol

Daturadiol's Involvement in Plant-Plant Interactions (e.g., Allelopathy, Chemical Signaling)

The chemical dialogue between plants is a critical component of community ecology, influencing plant establishment, growth, and spatial distribution. mdpi.com Daturadiol is implicated in these interactions, primarily through the phenomenon of allelopathy, where one plant releases biochemicals that affect the growth and development of neighboring plants. mdpi.commdpi.com

Plants can release chemical compounds into their environment through various mechanisms, including root exudation, leaching from leaves, and the decomposition of plant matter. mdpi.comhawaii.edu These compounds, known as allelochemicals, can have either inhibitory or, less commonly, stimulatory effects on other plants. gsconlinepress.com The effects are often concentration-dependent, with higher concentrations typically leading to stronger inhibition. dergipark.org.trscirp.org

Studies on plants from the Datura genus, known producers of daturadiol, have demonstrated significant allelopathic effects. dergipark.org.trresearchgate.net For instance, aqueous extracts from Datura stramonium and Datura metel have been shown to inhibit the seed germination and seedling growth of various other plant species. dergipark.org.trscirp.orgjuniperpublishers.com These inhibitory effects are attributed to the complex mixture of secondary metabolites present in the extracts, which includes compounds like daturadiol. The allelochemicals can interfere with fundamental physiological processes in the receiving plant, such as photosynthesis and nutrient uptake, leading to reduced growth and competitiveness. scirp.org

The table below summarizes findings from studies on the allelopathic effects of Datura species, which contain daturadiol.

| Investigated Effect | Plant Species Exhibiting Effect | Observed Outcome |

| Inhibition of Seed Germination | Amaranthus retroflexus (Redrooted Pigweed) | 55% inhibition with 5% aqueous extract of D. stramonium leaves. dergipark.org.tr |

| Inhibition of Seed Germination | Chenopodium album (Lamb's Quarters) | Significant inhibition by aqueous extracts of D. stramonium leaves. dergipark.org.tr |

| Inhibition of Seed Germination | Parthenium hysterophorus | 86.66% reduction in final germination with 25% aqueous leaf extract of D. metel. juniperpublishers.com |

| Inhibition of Root and Shoot Growth | Cenchrus ciliaris and Neonotonia wightii | Significant reduction with increasing concentrations of aqueous seed and leaf extracts of D. stramonium. scirp.org |

| Inhibition of Germination and Growth | Phalaris minor | 31-50% reduction in seed germination by methanolic root extract of D. metel. dergipark.org.tr |

Role in Plant-Herbivore Defense Mechanisms

Plants have evolved a sophisticated arsenal (B13267) of defense mechanisms to protect themselves from herbivores, ranging from physical barriers to a vast array of chemical compounds. nih.govresearchgate.net Triterpenoids, including daturadiol, are integral components of this chemical defense system. mpg.de These compounds can act as deterrents, toxins, or anti-feedants, negatively impacting the growth, development, and survival of herbivorous insects. nih.gov

The production of defensive compounds like daturadiol can be either constitutive, meaning they are always present in the plant's tissues, or induced upon herbivore attack. mdpi.com The presence of these metabolites can make the plant less palatable or nutritious for herbivores. For example, some triterpenoids can interfere with the digestive processes of insects, reducing their ability to derive nutrients from the plant tissue. nih.gov

Studies have shown that extracts from Datura species, which contain a variety of compounds including daturadiol, exhibit insecticidal properties against several agricultural pests. biorxiv.org For instance, extracts from Datura alba and Datura stramonium have been found to be effective against pests such as Spodoptera litura, Bemisia tabaci, and Callosobruchus maculatus. biorxiv.org The mortality rates of these pests were observed to be dependent on the concentration of the extract and the duration of exposure. biorxiv.org This suggests that the chemical constituents of these plants, including daturadiol, contribute to their defensive capabilities.

The defensive strategies of plants are not static; they are part of an ongoing co-evolutionary arms race with herbivores. mdpi.com As herbivores evolve ways to overcome plant defenses, plants, in turn, evolve new chemical strategies. This dynamic interplay contributes to the vast chemical diversity observed in the plant kingdom.

Contributions to Plant Adaptation and Chemodiversity

The ability of a plant to produce a diverse array of secondary metabolites, a concept known as chemodiversity, is crucial for its adaptation to a constantly changing environment. frontiersin.orgfrontiersin.orgfrontiersin.org Daturadiol, as a member of the large and structurally diverse triterpenoid (B12794562) family, is a product of this evolutionary process. ebi.ac.uknih.govfrontiersin.org

The biosynthesis of triterpenoids begins with a common precursor, 2,3-oxidosqualene (B107256). nih.gov The structural diversification of these compounds is then achieved through the action of various enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases. ebi.ac.uknih.gov These enzymes modify the basic triterpenoid skeleton, leading to the creation of a wide range of compounds with different biological activities. frontiersin.orgresearchgate.net The genes responsible for these biosynthetic pathways are subject to evolutionary forces like gene duplication and divergence, which drive the continuous evolution of new chemical structures. frontiersin.org

This chemodiversity allows plants to fine-tune their responses to a multitude of biotic and abiotic stresses. researchgate.netfrontiersin.org For example, the specific blend of triterpenoids produced by a plant can provide defense against a particular spectrum of herbivores and pathogens present in its local environment. mpg.defrontiersin.org Furthermore, some of these compounds may play a role in mediating interactions with beneficial microorganisms or in protecting the plant from abiotic factors such as drought or UV radiation. researchgate.netnih.gov

The production of specialized metabolites like daturadiol is an adaptive strategy that enhances a plant's fitness and survival. frontiersin.orgnih.gov By contributing to the plant's chemical arsenal, daturadiol plays a part in the complex ecological interactions that shape plant communities and ecosystems. The study of the biosynthesis and ecological functions of such compounds provides valuable insights into the evolutionary processes that generate and maintain biodiversity in the natural world.

Future Research Directions and Academic Perspectives on Daturadiol

Systems Biology Approaches to Daturadiol Biosynthesis and Metabolism

Future research into Daturadiol will likely be anchored in systems biology, providing a holistic understanding of its creation and function within a biological network. The biosynthesis of Daturadiol, a pentacyclic triterpenoid (B12794562), originates from the common precursor 2,3-oxidosqualene (B107256). A pivotal discovery has been the identification of a specific cytochrome P450 enzyme, CYP716E26, which catalyzes the C-6β hydroxylation of β-amyrin to yield Daturadiol. smolecule.comnih.gov This finding in tomato plants serves as a critical entry point for systems-level analysis. nih.gov

A systems biology approach would involve creating computational models of Daturadiol's metabolic pathway. dss.go.th These models could simulate the flow of metabolites (metabolic flux) through the biosynthetic pathway, integrating genomic, transcriptomic, and proteomic data to predict how different conditions or genetic modifications might affect Daturadiol yield. For instance, by modeling the expression of the CYP716E26 gene and the availability of its β-amyrin substrate, researchers can identify potential bottlenecks and devise strategies for enhanced production in engineered microbial or plant systems. researchgate.net

Furthermore, understanding the metabolism of Daturadiol after its administration to a biological system is crucial. Metabolomics studies on rats given extracts from Datura stramonium (a plant containing Daturadiol) have shown significant changes in amino acid, lipid, and energy metabolism, suggesting broad physiological effects. Future systems biology research can build on this by developing dynamic models that predict how Daturadiol is modified, transported, and degraded in non-human animal models, linking its molecular transformations to observable physiological outcomes.

Development of Novel Daturadiol Analogs for Mechanistic Probing

The chemical structure of Daturadiol provides a versatile scaffold for the synthesis of novel analogs, which are indispensable tools for probing biological mechanisms. Chemical modifications, such as oxidation or esterification, can systematically alter the molecule's properties like solubility, stability, and its ability to interact with biological targets. smolecule.comontosight.ai

The development of derivatives is a key strategy for establishing structure-activity relationships (SAR). By creating a library of Daturadiol analogs with modifications at its hydroxyl groups or on the pentacyclic core, researchers can identify which parts of the molecule are essential for its biological effects. For example, derivatives such as 3-O-acetyldaturadiol and daturadiol stearate (B1226849) have already been synthesized. ontosight.airesearchgate.net Future studies could involve preparing a wider range of esters or ethers to modulate the compound's lipophilicity, potentially enhancing its cell permeability or altering its target-binding profile.

Moreover, advanced synthetic chemistry can be used to create analogs that are not found in nature. Techniques like acid-catalyzed backbone rearrangement have been used to prepare Daturadiol itself, and similar strategies could yield novel skeletons. oup.com Hydroxylated oleanene compounds, the family to which Daturadiol belongs, are recognized as valuable starting materials for creating new analogs with high pharmacological potency. bibliotekanauki.pl These new molecules can then be used as more selective or potent probes to dissect the specific pathways that Daturadiol modulates.

Advanced In Vitro and In Vivo (Non-human Animal Models) Studies for Mechanistic Validation

To translate computational predictions and the activity of novel analogs into a concrete understanding of Daturadiol's function, advanced experimental studies are essential. Both cell-based (in vitro) and non-human animal (in vivo) models provide critical platforms for mechanistic validation. nih.govama-assn.org

In Vitro Studies: Initial research has indicated that Daturadiol possesses moderate cytotoxic activity against certain human cancer cell lines. smolecule.comresearchgate.net Future in vitro work should expand on this by screening Daturadiol against a wider panel of cancer cells and normal cell lines to determine its selectivity. Mechanistic cell-based assays can then be employed to pinpoint the molecular pathways affected, such as apoptosis, cell cycle arrest, or autophagy.

Research on the closely related compound, daturaolone (B1194484), provides a roadmap for future Daturadiol studies. Daturaolone has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and to suppress the activity of the transcription factor NF-κB in vitro. nih.govresearchgate.net Similar assays should be conducted for Daturadiol to see if it shares this anti-inflammatory mechanism.

In Vivo (Non-human Animal Models) Studies: Non-human animal models, such as mice and rats, are indispensable for understanding the physiological effects of Daturadiol in a whole organism. nih.gov Studies on daturaolone have demonstrated significant anti-inflammatory and pain-reducing (antinociceptive) effects in mouse models of paw edema and acetic acid-induced writhing. nih.govmdpi.com A similar approach using Daturadiol would be a logical next step to confirm its potential as an anti-inflammatory agent. These studies allow for the evaluation of a compound's efficacy and provide insights into its pharmacokinetic and pharmacodynamic properties within a living system.

The table below outlines potential future studies based on existing research into related compounds.

| Study Type | Model System | Objective | Key Endpoints to Measure | Rationale/Reference |

| In Vitro | Human Cancer Cell Lines (e.g., A549 lung, Huh7 liver) | Determine cytotoxic mechanism | Cell viability (IC50), apoptosis markers (caspase activation), cell cycle analysis | Daturadiol shows moderate cytotoxicity. smolecule.comresearchgate.net |

| In Vitro | Macrophage Cell Line (e.g., RAW 264.7) | Investigate anti-inflammatory activity | Nitric Oxide (NO) production, NF-κB activation, cytokine levels (TNF-α, IL-6) | Daturaolone inhibits NO and NF-κB. nih.govresearchgate.net |

| In Vivo | Mouse (Carrageenan-induced paw edema model) | Validate anti-inflammatory effect | Reduction in paw swelling volume | Daturaolone is effective in this model. nih.govmdpi.com |

| In Vivo | Mouse (Acetic acid-induced writhing model) | Validate analgesic (pain-reducing) effect | Number of writhes (abdominal constrictions) | Extracts of Datura species show analgesic effects. iosrphr.org |

Integration of Multi-omics Technologies (Transcriptomics, Metabolomics, Proteomics) for Comprehensive Understanding

A comprehensive understanding of Daturadiol's biological impact can be achieved by integrating multiple "omics" technologies. This approach moves beyond single-target analysis to provide a systems-level view of cellular and organismal responses to the compound. Transcriptomics, proteomics, and metabolomics each offer a unique layer of information that, when combined, can reveal the complete mechanism of action.

Transcriptomics (RNA-Seq): This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are activated or suppressed in response to Daturadiol. Transcriptomic analysis of plants has been crucial for identifying the genes involved in the biosynthesis of secondary metabolites. researchgate.net When applied to cells or tissues treated with Daturadiol, it can identify the genetic programs and signaling pathways that are perturbed by the compound.

Proteomics: Proteomics identifies and quantifies the entire protein complement of a cell or tissue. researchgate.net This is a direct way to measure the abundance of the enzymes, receptors, and signaling proteins that Daturadiol may interact with. For example, proteomic analysis could confirm if Daturadiol treatment leads to changes in the levels of inflammatory proteins like cyclooxygenases (COXs) or other targets suggested by in vitro studies. researchgate.net

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells and biological systems. nih.gov Metabolomics can reveal the ultimate downstream effects of Daturadiol on cellular metabolism. By comparing the metabolic profiles of treated versus untreated systems, researchers can identify which metabolic pathways (e.g., lipid metabolism, energy production) are most affected, providing functional validation for hypotheses generated by transcriptomic and proteomic data. thieme-connect.de

The integration of these datasets is key. For example, a transcriptomic study might show that Daturadiol upregulates a gene for a specific metabolic enzyme. Proteomics could then confirm if the protein level of that enzyme increases. Finally, metabolomics could demonstrate whether the concentration of the enzyme's product actually changes, thus connecting a genetic event to a functional metabolic outcome.

| Omics Technology | Information Gained | Application to Daturadiol Research |

| Transcriptomics | Gene expression profiles (mRNA levels) | Identify genes and pathways (e.g., inflammation, cell death) transcriptionally regulated by Daturadiol. Elucidate genes involved in its biosynthesis. |

| Proteomics | Protein abundance and modifications | Quantify changes in protein levels (e.g., inflammatory enzymes, structural proteins) in response to Daturadiol. Identify direct protein targets. |

| Metabolomics | Metabolite profiles and pathway flux | Measure changes in cellular metabolism (e.g., energy, lipid, amino acid pathways) as a functional readout of Daturadiol's activity. |

Daturadiol as a Chemical Probe for Fundamental Biological Processes

Beyond its own therapeutic potential, a well-characterized molecule like Daturadiol can serve as a valuable chemical probe. A chemical probe is a selective small molecule used to study the function of a specific protein or pathway in cells and organisms. nih.gov To be considered a high-quality probe, a compound must have a well-defined mechanism of action and sufficient potency and selectivity.

Future research should aim to establish Daturadiol as such a probe. The investigation into the related compound, daturaolone, has suggested that it interacts with key inflammatory mediators, including COX enzymes and the NF-κB pathway. nih.govnih.gov If Daturadiol is found to have a similar or even more selective profile, it could be used by researchers to investigate the roles of these pathways in various diseases. For example, a Daturadiol-based probe could be used to study the specific contribution of the C-6β hydroxyl group to binding and inhibition within the inflammatory cascade.

The cytotoxic effects of Daturadiol also suggest its potential use as a probe for studying cell death mechanisms. smolecule.com By identifying its specific molecular target that triggers cytotoxicity, Daturadiol could be employed to explore novel aspects of apoptosis or other forms of programmed cell death. The development of a potent and selective Daturadiol-based probe would provide a powerful tool for the broader biological research community, enabling the dissection of complex signaling pathways with a level of precision that genetic methods alone may not achieve. nih.gov

Q & A

Q. Q. What methodologies integrate ethnobotanical knowledge of Datura species with modern pharmacognostic studies of Daturadiol?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.